Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds contain a benzyl group attached to the 4-position of a piperidine
Result of Action
It is known that the compound has found applications in different research fields, including medical, environmental, and industrial research. In medical research, this compound plays a role in drug development, with ongoing clinical trials investigating its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine (4-AP): Used in the synthesis of fentanyl analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor for fentanyl synthesis.
Uniqueness
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other piperidine derivatives. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLQGOQDBFBCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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